N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C18H17N3O4/c1-25-15-10-6-5-9-14(15)21-16(22)11-13(18(21)24)19-20-17(23)12-7-3-2-4-8-12/h2-10,13,19H,11H2,1H3,(H,20,23) |
InChI Key |
KXPJVVKZPQYPNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-methoxybenzohydrazide with a suitable dioxopyrrolidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological studies, particularly in the inhibition of specific enzymes and as a potential antimicrobial agent.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of bacterial growth or other biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidinone Cores
N'-[1-(4-[2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-yl]Phenyl)-2,5-Dioxopyrrolidin-3-yl]Benzohydrazide (Compound 3, )
- Structural Similarities : Shares the 2,5-dioxopyrrolidin-3-yl backbone and benzohydrazide group.
- Key Differences : Substituted with a 4-(2,5-dioxopyrrolyl)phenyl group instead of 2-methoxyphenyl.
- Biological Activity : Demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ comparable to standard chemotherapeutics). Molecular docking revealed strong binding affinity with AKT1 (−16.112 kcal/mol) and CDK2 (−21.342 kcal/mol), suggesting kinase inhibition as a mechanism .
3,4,5-Trimethoxy-N'-[1-(5-Methoxy-2-Methylphenyl)-2,5-Dioxopyrrolidin-3-yl]Benzohydrazide (STK137389, )
- Structural Similarities: Contains the pyrrolidinone core and benzohydrazide.
- Key Differences: The benzohydrazide is substituted with 3,4,5-trimethoxy groups, and the pyrrolidinone is linked to a 5-methoxy-2-methylphenyl group.
- Physicochemical Properties: Higher molecular weight (443.46 vs.
Benzohydrazide Derivatives with Varied Substitutions
N'-(1-(4,7-Dihydroxy-2-Oxo-2H-Chromen-3-yl)Ethylidene)Benzohydrazide (7a, )
- Structural Similarities : Benzohydrazide core.
- Key Differences: Chromene-derived substituent instead of pyrrolidinone.
- Biological Activity : Exhibited cytotoxic activity comparable to doxorubicin, likely due to DNA intercalation from the chromene moiety .
4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-N'-(4-Methoxybenzylidene)Benzohydrazide (4f, )
- Structural Similarities : Benzohydrazide with a pyrrole substituent.
- Key Differences: Lacks the pyrrolidinone ring; instead, features a dimethylpyrrole and methoxybenzylidene group.
- Biological Activity: Acted as a dual inhibitor of enoyl ACP reductase and DHFR enzymes, highlighting versatility in targeting microbial pathways .
Acylhydrazones with Heterocyclic Modifications
(E)-4-Chloro-N'-((1-(2-((2-Oxo-2H-Chromen-4-yl)Oxy)Propyl)-1H-Indol-3-yl)Methylene)Benzohydrazide ()
- Structural Similarities : Benzohydrazide linked to a heterocyclic system.
- Key Differences : Incorporates an indole-coumarin hybrid structure.
N-[1-(3-Chlorophenyl)-2,5-Dioxopyrrolidin-3-yl]-N'-(Thiophen-2-ylacetyl)Benzohydrazide ()
- Structural Similarities: Pyrrolidinone core and benzohydrazide.
- Key Differences : Substituted with 3-chlorophenyl and thiophene-acetyl groups.
Comparative Analysis Table
Key Findings and Implications
Structural-Activity Relationships :
- The 2-methoxyphenyl group in the target compound may enhance selectivity for kinase targets (e.g., AKT1/CDK2) compared to chlorophenyl or chromene derivatives .
- Trimethoxy substitutions (as in STK137389) improve metabolic stability but may reduce membrane permeability due to increased polarity .
Therapeutic Potential: Pyrrolidinone-containing benzohydrazides (e.g., Compound 3) show promise in oncology, while chromene-linked analogs (e.g., 7a) excel in cytotoxic applications . Heterocyclic modifications (e.g., thiophene in ) expand applications to CNS disorders or antimicrobial therapy .
Future Directions :
- Optimization of the methoxyphenyl group for enhanced kinase inhibition.
- Comparative pharmacokinetic studies to evaluate bioavailability differences among analogs.
Biological Activity
N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazide functional group combined with a pyrrolidinone moiety, which contributes to its biological activity. The presence of methoxy groups enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | C16H16N4O3 |
| Molecular Weight | 300.32 g/mol |
| Functional Groups | Hydrazide, pyrrolidinone, methoxy |
| Solubility | Soluble in DMSO and other organic solvents |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition comparable to standard antibiotics such as ampicillin. The minimum inhibitory concentration (MIC) values suggest potent activity against these pathogens.
Anticancer Potential
Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The structural characteristics of the compound may facilitate interactions with cellular targets involved in cancer progression.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cellular Signaling Modulation : It could modulate signaling pathways related to apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Regulation : The ability to influence ROS levels may contribute to its cytotoxic effects on cancer cells.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various derivatives of benzohydrazide indicated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In a study published in a peer-reviewed journal, derivatives of hydrazones were shown to induce apoptosis in multiple cancer cell lines through caspase activation . This suggests that the structural features present in this compound may confer similar properties.
- Inflammation Model : Research on hydrazone compounds demonstrated their effectiveness in reducing inflammation markers in LPS-stimulated macrophages . This aligns with findings for this compound regarding its anti-inflammatory potential.
Q & A
Q. What synthetic methodologies are employed for the preparation of N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of a substituted dioxopyrrolidine precursor (e.g., 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-amine) with benzohydrazide derivatives under reflux conditions.
- Step 2 : Use of coupling reagents or acid catalysis to facilitate hydrazide bond formation.
- Step 3 : Purification via recrystallization or column chromatography. Reaction conditions (temperature, solvent, pH) significantly impact yield and purity. For example, ethanol or DMF is often used as a solvent, and hydrazine hydrate is a key reagent .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FTIR : Confirms carbonyl (C=O, ~1640–1680 cm⁻¹) and N-H (~3190 cm⁻¹) stretches in the hydrazide and pyrrolidinone moieties .
- NMR (¹H/¹³C) : Identifies substituent environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 2-methoxyphenyl group at δ ~6.7–7.6 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Q. How is the purity of the compound assessed during synthesis?
- TLC : Monitors reaction progress using silica gel plates and UV visualization.
- Melting Point Analysis : Sharp melting ranges (e.g., 215–218°C) indicate high crystallinity and purity .
- Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages to confirm stoichiometry .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for analogs of this compound?
Comparative studies of dioxopyrrolidine-based hydrazides reveal:
Q. How do researchers resolve contradictions in cytotoxicity data across studies?
Discrepancies may arise from:
- Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Standardizing protocols (e.g., MTT assay at 48 hours) improves reproducibility .
- Compound Purity : Impurities from incomplete purification (e.g., residual solvents) can skew results. HPLC validation is recommended .
- Solubility : Poor solubility in DMSO/PBS may lead to underestimation of activity. Use of surfactants or co-solvents (e.g., Cremophor EL) can mitigate this .
Q. What computational strategies are used to predict the compound’s mechanism of action?
- Molecular Docking : Simulates binding to target proteins (e.g., CDK2, AKT1) using software like AutoDock. Key interactions include hydrogen bonds with active-site residues (e.g., Lys33 in CDK2) and π-π stacking with aromatic amino acids .
- MD Simulations : Assesses binding stability over time (e.g., RMSD <2.5 Å indicates stable protein-ligand complexes) .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ constants) with bioactivity to guide structural optimization .
Q. How does the 2-methoxyphenyl substituent influence the compound’s pharmacokinetic properties?
- Lipophilicity : The methoxy group increases logP, enhancing blood-brain barrier penetration (predicted via SwissADME).
- Metabolic Stability : Demethylation by CYP450 enzymes may generate reactive intermediates. In vitro microsomal assays (e.g., rat liver microsomes) quantify metabolic rates .
- Protein Binding : Plasma protein binding (≥85%) is measured using equilibrium dialysis, critical for dosing calculations .
Methodological Considerations
Q. What strategies optimize yield in multi-step syntheses?
- Stepwise Monitoring : Use TLC or HPLC to isolate intermediates (e.g., dioxopyrrolidine precursors) before proceeding .
- Catalyst Selection : Employ Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Temperature Control : Maintain reflux temperatures (±2°C) to prevent side reactions (e.g., hydrolysis of hydrazide bonds) .
Q. How are crystallographic data utilized to validate molecular structure?
Q. What in vitro models are appropriate for evaluating neuroprotective potential?
- SH-SY5Y Neuronal Cells : Treated with oxidative stress inducers (e.g., H₂O₂), followed by assessment of viability (MTT) and apoptosis markers (caspase-3) .
- Primary Cortical Neurons : Measure glutamate-induced excitotoxicity and calcium influx via fluorescence imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
